molecular formula C12H17Cl B1581519 2,3,4,5,6-Pentamethylbenzyl chloride CAS No. 484-65-1

2,3,4,5,6-Pentamethylbenzyl chloride

Cat. No. B1581519
CAS RN: 484-65-1
M. Wt: 196.71 g/mol
InChI Key: CXUAEBDTJFKMBV-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentamethylbenzyl chloride is an inorganic acid used for the preparation of monochlorides . It is a byproduct of chlorination and many other organic reactions . The empirical formula is C12H17Cl .


Synthesis Analysis

The synthesis of 2,3,4,5,6-Pentamethylbenzyl chloride involves the use of Na-Mont and TMSCl in dichloromethane . The mixture is stirred at room temperature for 40 minutes .


Molecular Structure Analysis

The molecular structure of 2,3,4,5,6-Pentamethylbenzyl chloride is represented by the SMILES string Cc1c(C)c(C)c(CCl)c(C)c1C . The molecular weight is 196.72 .


Physical And Chemical Properties Analysis

2,3,4,5,6-Pentamethylbenzyl chloride is a solid at 20 degrees Celsius . It has a molecular weight of 196.72 .

Scientific Research Applications

Chemical Structure and Behavior

  • Charge Distribution : Research shows that the negative charge of the 2,3,4,5,6-pentamethylbenzyl anion is confined to a single resonance-stabilized methylene, debunking theories of a fluxional carbanion with rapidly shifting protons (Menger & Banaszczyk, 1992).
  • Resonance Contributors : Studies on substituted benzylic cations, including the 2,3,4,5,6-pentamethylbenzyl cation, reveal insights into their structural resonance contributors, aiding in understanding their chemical behavior (Olah et al., 1997).

Catalytic and Chemical Reactions

  • Catalysis in Coupling Reactions : Pentamethylbenzyl chloride derivatives are used in preparing complexes that have shown catalytic activities in C-C coupling reactions, such as the Mizoroki–Heck reaction, which is crucial in organic synthesis (Türkmen et al., 2009).
  • Hydrogenation of Quinones : The pentamethylbenzyl cation, a derivative of pentamethylbenzyl chloride, has been utilized in the catalytic hydrogenation of quinones and aromatic radical ions, showcasing its potential in organic reaction mechanisms (Brongersma, 1968).

Synthesis and Modification

  • Functional Group Synthesis : The compound has been utilized in synthesizing various functional groups and derivatives, including O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, significant in derivatizing compounds for analytical purposes (Youngdale, 1976).
  • Postpolymerization Modification : 2,3,4,5,6-Pentamethylbenzyl chloride derivatives have been explored in the field of polymer chemistry, especially in postpolymerization modifications, indicating their potential in developing new materials (Noy et al., 2019).

Safety And Hazards

2,3,4,5,6-Pentamethylbenzyl chloride is a corrosive substance . It is recommended to avoid contact with skin and eyes, and to avoid breathing in dust . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

The global market for 2,3,4,5,6-Pentamethylbenzyl chloride is expected to reach a certain value by 2027, with a certain CAGR from 2020 to 2027 .

properties

IUPAC Name

1-(chloromethyl)-2,3,4,5,6-pentamethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUAEBDTJFKMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CCl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060066
Record name Benzene, (chloromethyl)pentamethyl-
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Molecular Weight

196.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentamethylbenzyl chloride

CAS RN

484-65-1
Record name Pentamethylbenzyl chloride
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Record name (Chloromethyl)pentamethylbenzene
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Record name Pentamethylbenzyl chloride
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Record name Benzene, 1-(chloromethyl)-2,3,4,5,6-pentamethyl-
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Record name Benzene, (chloromethyl)pentamethyl-
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Record name (chloromethyl)pentamethylbenzene
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Record name (Chloromethyl)pentamethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
N Şahin, I Kılıç-Cıkla, N Özdemir… - … Crystals and Liquid …, 2018 - Taylor & Francis
A new benzimidazole based N-heterocyclic carbene (NHC) salt (1) was synthesized by the reaction of benzimidazole precursor with alkyl halide. The structure of 1 was determined by …
Number of citations: 8 www.tandfonline.com
H Suzuki - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
A syrupy substance formed in quantity during the nitration of hexamethylbenzene to dinitroprehnitene has been found to be a complex mixture of varying amounts, depending markedly …
Number of citations: 19 www.journal.csj.jp
S Akkoç, Y Gök - Applied Organometallic Chemistry, 2014 - Wiley Online Library
Eight novel palladium N-heterocyclic carbene (Pd-NHC) complexes were synthesized by the reaction of chloro 1, 3-dialkylbenzimidazolin-2-ylidene silver (I) complexes with bis (…
Number of citations: 17 onlinelibrary.wiley.com
E Üstün, N Şahin, C Çelik, U Tutar, N Özdemir… - Dalton …, 2021 - pubs.rsc.org
Microorganisms attach to surfaces and interfaces and form biofilms which create a sheltered area for host cell response. Therefore, biofilms provide troubles in fields such as medicine, …
Number of citations: 16 pubs.rsc.org
I Hanazaki, S Nagakura - Tetrahedron, 1965 - Elsevier
The electronic absorption spectra and NMR spectra of the benzyl cation and its methyl-derivatives were measured at room temperature and also at low temperatures. The π-electronic …
Number of citations: 39 www.sciencedirect.com
GA Olah, T Shamma, A Burrichter, G Rasul… - Journal of the …, 1997 - ACS Publications
Substituted benzylic mono- and dications were prepared and investigated by 1 H and 13 C NMR spectroscopy and DFT/IGLO calculations. Combined experimental and theoretical …
Number of citations: 31 pubs.acs.org
PT Groves - 1959 - search.proquest.com
The Pennsylvania State University The Graduate School Department of Chemistry The Equilibria Between Arylolefins and Arylalkyl C Page 1 The Pennsylvania State University The …
Number of citations: 0 search.proquest.com
A Aktaş, D Barut Celepci, Y Gök - Journal of the Chinese …, 2019 - Wiley Online Library
This study discusses the synthesis of two new 2‐hydroxyethyl substituted N‐heterocyclic carbene (NHC) precursors. The NHC precursors were prepared from 1‐(alkyl/aryl)…
Number of citations: 10 onlinelibrary.wiley.com
E Üstün, A Özgür, KA Coşkun… - Transition Metal …, 2017 - Springer
Carbon monoxide is an important signaling molecule which is produced by heme oxygenase-1. CO shows antiproliferative activity against cancer cells; hence, activation of HO-1 is a …
Number of citations: 36 link.springer.com
M Elliott, NF Janes, KA Jeffs - Pesticide Science, 1970 - Wiley Online Library
New or improved routes are used to prepare all the nineteen methylbenzyl chrysanthemates, including 2,4,6‐trimethylbenzyl (+) and (−)‐trans‐chrysanthemates, 2,3,4,6‐tetramethyl‐…
Number of citations: 13 onlinelibrary.wiley.com

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